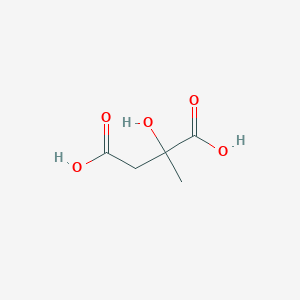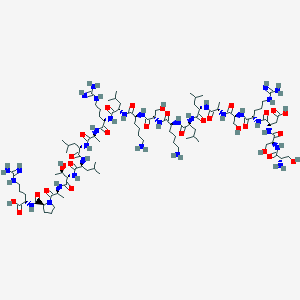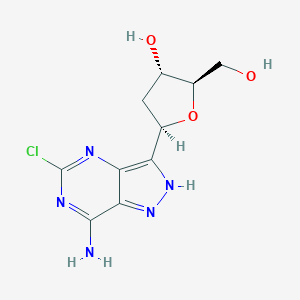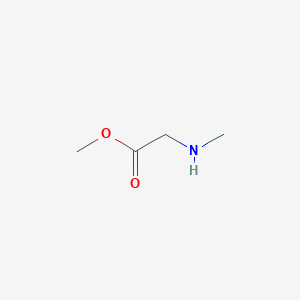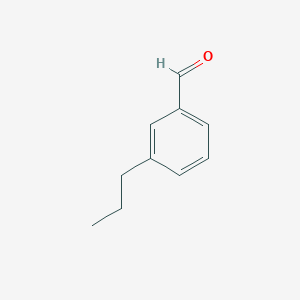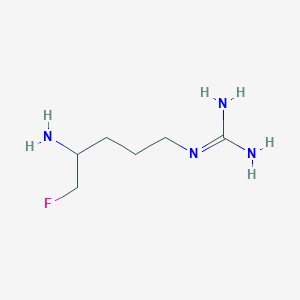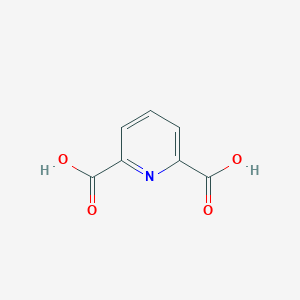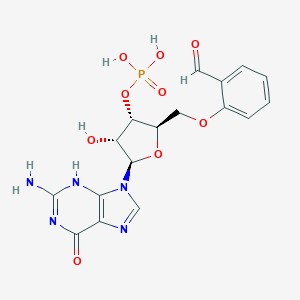
2-Formylphenyl guanosine monophosphate ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formylphenyl guanosine monophosphate ester (2fGMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a modified nucleotide that can be incorporated into RNA molecules, making it a valuable tool for studying RNA structure and function.
Wirkmechanismus
The mechanism of action of 2-Formylphenyl guanosine monophosphate ester is not fully understood, but it is believed to affect RNA structure and function by altering the hydrogen bonding and stacking interactions between nucleotides. The formyl group may also introduce steric hindrance, leading to changes in RNA conformation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Formylphenyl guanosine monophosphate ester are still being studied, but it has been shown to affect RNA stability and folding. It may also affect RNA-protein interactions and gene expression. However, more research is needed to fully understand the effects of 2-Formylphenyl guanosine monophosphate ester on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Formylphenyl guanosine monophosphate ester in lab experiments is its ability to selectively modify RNA molecules. This allows researchers to study the effects of the modification on specific RNA molecules and to compare the results to unmodified RNA. Additionally, 2-Formylphenyl guanosine monophosphate ester is relatively easy to synthesize and can be incorporated into RNA using enzymatic methods. However, one limitation of using 2-Formylphenyl guanosine monophosphate ester is that it may affect RNA stability and folding, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-Formylphenyl guanosine monophosphate ester in scientific research. One area of interest is the study of RNA-protein interactions and the identification of RNA-binding proteins. Additionally, 2-Formylphenyl guanosine monophosphate ester could be used to study the effects of RNA modifications on gene expression and protein synthesis. Finally, the development of new methods for incorporating 2-Formylphenyl guanosine monophosphate ester into RNA molecules could expand its use in research.
Synthesemethoden
The synthesis of 2-Formylphenyl guanosine monophosphate ester involves the modification of guanosine monophosphate (GMP) at the 2-position of the phenyl ring with a formyl group. This modification can be achieved using various chemical methods, including the Vilsmeier-Haack reaction, the Reissert reaction, and the Pinner reaction. The most commonly used method is the Vilsmeier-Haack reaction, which involves the reaction of GMP with N,N-dimethylformamide dimethyl acetal and phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
2-Formylphenyl guanosine monophosphate ester has several applications in scientific research, particularly in the study of RNA structure and function. It can be incorporated into RNA molecules using enzymatic methods, allowing researchers to study the effects of the modification on RNA stability, folding, and interaction with other molecules. Additionally, 2-Formylphenyl guanosine monophosphate ester can be used as a probe to study RNA-protein interactions and to identify RNA-binding proteins.
Eigenschaften
CAS-Nummer |
109606-33-9 |
|---|---|
Produktname |
2-Formylphenyl guanosine monophosphate ester |
Molekularformel |
C17H18N5O9P |
Molekulargewicht |
467.3 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[(2-formylphenoxy)methyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H18N5O9P/c18-17-20-14-11(15(25)21-17)19-7-22(14)16-12(24)13(31-32(26,27)28)10(30-16)6-29-9-4-2-1-3-8(9)5-23/h1-5,7,10,12-13,16,24H,6H2,(H2,26,27,28)(H3,18,20,21,25)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
HPELIFRLXVOOIF-XNIJJKJLSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)OP(=O)(O)O |
SMILES |
C1=CC=C(C(=C1)C=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)OP(=O)(O)O |
Synonyme |
2-formylphenyl guanosine monophosphate ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)

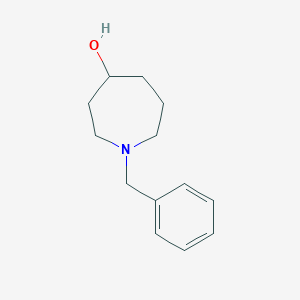
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)
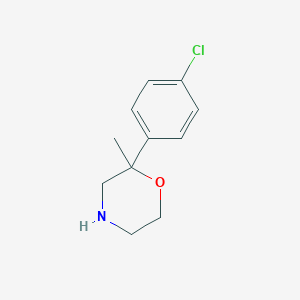
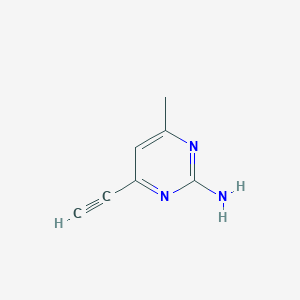
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
